molecular formula C17H20F2N2S B1392493 (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1243000-01-2

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Cat. No.: B1392493
CAS No.: 1243000-01-2
M. Wt: 322.4 g/mol
InChI Key: CGJSBKKHBFSYLY-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine moiety, and a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic rings and piperidine moieties on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it suitable for applications in materials science and engineering .

Future Directions

The future directions for research on “(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in pharmaceuticals . Given the wide range of biological activities exhibited by piperidine derivatives, there may be potential for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a piperidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as nitro or halogen groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic amines and piperidine derivatives. Examples are:

Uniqueness

What sets (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorinated aromatic rings and a piperidine moiety allows for diverse interactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

3,5-difluoro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2S/c18-14-7-15(19)9-16(8-14)20-10-17-6-13(12-22-17)11-21-4-2-1-3-5-21/h6-9,12,20H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSBKKHBFSYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)CNC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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